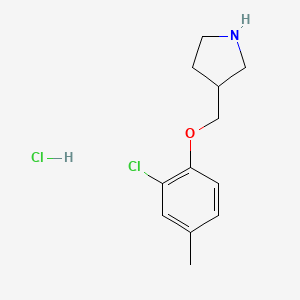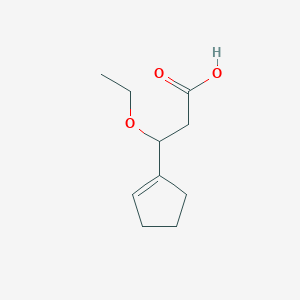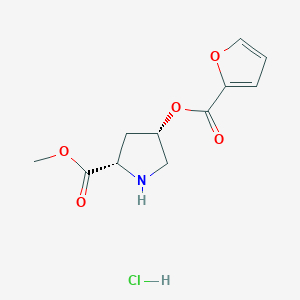
2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride
Übersicht
Beschreibung
2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride, commonly known as PCC, is a synthetic compound that has gained significant attention in the scientific world due to its potential applications in various fields1. It is used for pharmaceutical testing2.
Molecular Structure Analysis
The molecular formula of this compound is C12H17Cl2NO and its molecular weight is 262.17 g/mol1.
Wissenschaftliche Forschungsanwendungen
Chemical Modification and Application Potential
Chemical modification of biopolymers presents a pathway to new materials with specific properties. The synthesis of xylan esters and ethers, for instance, is influenced by the choice of functional groups, degree of substitution, and substitution pattern. These modified biopolymers can be used in various applications, including as paper strength additives, flocculation aids, antimicrobial agents, and drug delivery vehicles. Advanced analytical techniques such as NMR spectroscopy and HPLC help in understanding the structure-property relationships of these materials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Environmental Impact and Remediation
Understanding the environmental occurrence, toxicity, and degradation of antimicrobial agents like triclosan is crucial. Triclosan, structurally similar to 2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride, is known for its broad-spectrum antibacterial properties and is used in numerous consumer products. However, it has environmental implications due to its partial elimination in sewage treatment plants, leading to its presence in various environmental compartments. Triclosan and its by-products can be transformed into potentially more toxic and persistent compounds, raising concerns about environmental and human health impacts. The toxicity of triclosan towards aquatic organisms and its potential to produce cytotoxic, genotoxic, and endocrine disruptor effects have been documented. This highlights the importance of exploring safer and more sustainable alternatives for such compounds in consumer products (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Eigenschaften
IUPAC Name |
3-[(2-chloro-4-methylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-9-2-3-12(11(13)6-9)15-8-10-4-5-14-7-10;/h2-3,6,10,14H,4-5,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCBFPBBASYYRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426349.png)
![3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426352.png)
![3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426355.png)
![4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426356.png)
amine](/img/structure/B1426358.png)
![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426359.png)


![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B1426362.png)


![4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426366.png)

![methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B1426371.png)